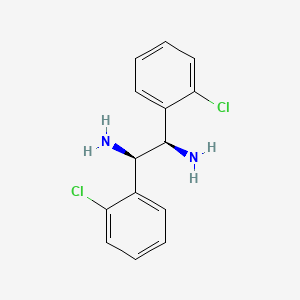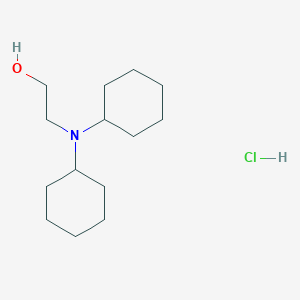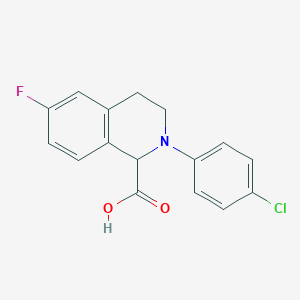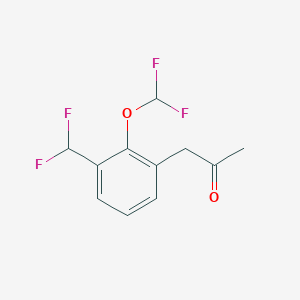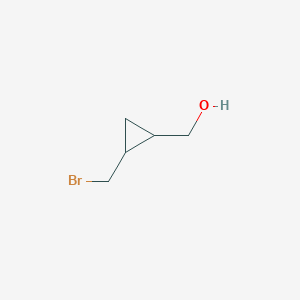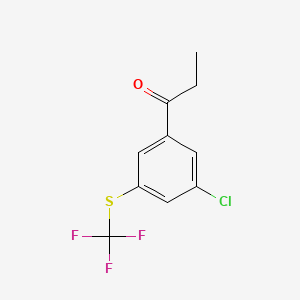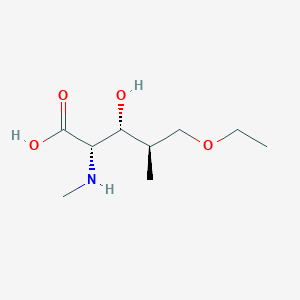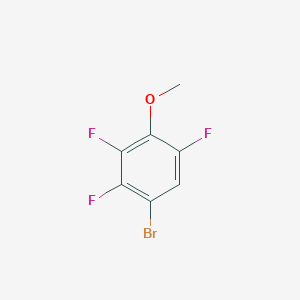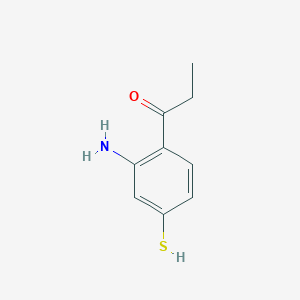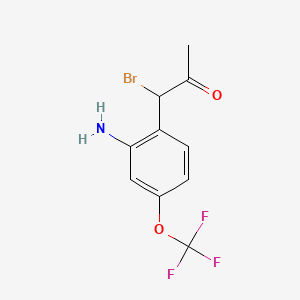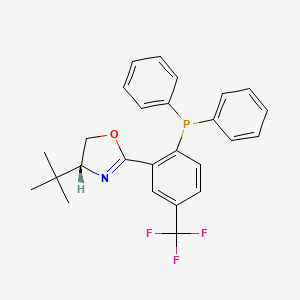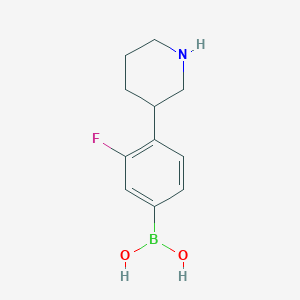
2-(Benzyloxy)-3-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-bromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group and a bromine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-bromophenol typically involves the bromination of 2-(Benzyloxy)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzyloxy)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Zinc or tin in dilute mineral acid can be used for the reduction of the bromine atom.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: 2-(Benzyloxy)phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-bromophenol involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-(Benzyloxy)phenol
- 3-Bromophenol
- 4-(Benzyloxy)-2-bromophenol
Comparison: 2-(Benzyloxy)-3-bromophenol is unique due to the presence of both a benzyloxy group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H11BrO2 |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
3-bromo-2-phenylmethoxyphenol |
InChI |
InChI=1S/C13H11BrO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
Clave InChI |
XBHUDRXMLYVAPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


